1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and piperidine rings may facilitate binding to active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine: Shares the trifluoromethylpyridine core but differs in the attached piperazine ring, leading to different chemical and biological properties.
1-[(4-Trifluoromethyl)pyridin-2-yl]pyrrolidine:
Uniqueness
1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is unique due to its combination of trifluoromethyl, pyridine, piperidine, and pyrrolidine rings, which confer distinct chemical properties and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
1-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)11-1-5-19-14(9-11)20-6-2-12(3-7-20)21-8-4-13(22)10-21/h1,5,9,12-13,22H,2-4,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSSYHMBOEKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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